Cas no 84604-58-0 (Cyclopentanecarboxaldehyde,2-pentyl-)
84604-58-0 structure
Product Name:Cyclopentanecarboxaldehyde,2-pentyl-
CAS No:84604-58-0
MF:C11H20O
MW:168.275903701782
CID:721460
PubChem ID:3019987
Update Time:2025-04-19
Cyclopentanecarboxaldehyde,2-pentyl- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentanecarboxaldehyde,2-pentyl-
- 2-pentylcyclopentane-1-carbaldehyde
- 2-pentylcyclopentanecarbaldehyde
- EINECS 283-339-9
- DTXSID801004891
- NS00061199
- 84604-58-0
-
- Inchi: 1S/C11H20O/c1-2-3-4-6-10-7-5-8-11(10)9-12/h9-11H,2-8H2,1H3
- InChI Key: MHKAJZIRAYWAOI-UHFFFAOYSA-N
- SMILES: O=CC1CCCC1CCCCC
Computed Properties
- Exact Mass: 168.151
- Monoisotopic Mass: 168.151
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 0.922
- Boiling Point: 233.7°C at 760 mmHg
- Flash Point: 79.8°C
- Refractive Index: 1.491
Cyclopentanecarboxaldehyde,2-pentyl- Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
84604-58-0 (Cyclopentanecarboxaldehyde,2-pentyl-) Related Products
- 26254-92-2(2-Ethyl-3-methylbutanal)
- 6688-11-5(Cyclooctanecarbaldehyde)
- 18459-51-3(Hexanal, 2-butyl-)
- 18295-59-5(2-Propyl Valeraldehyde)
- 110-41-8(2-METHYLUNDECANAL)
- 19009-56-4(2-METHYL-1-DECANAL)
- 16630-91-4(2-Methylheptanal)
- 872-53-7(Cyclopentanecarboxaldehyde)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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